

Thiencarbazone-methyl: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiencarbazone-methyl*

Cat. No.: *B109839*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiencarbazone-methyl is a selective herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.^{[1][2]} It is utilized for the pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds, primarily in corn and wheat cultivation.^{[3][4]} Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, and metabolism of **Thiencarbazone-methyl**.

Chemical Structure and Identifiers

The chemical structure of **Thiencarbazone-methyl** is characterized by a thiophene ring linked to a triazolinone heterocycle through a sulfonylurea bridge.

Figure 1: Chemical structure of **Thiencarbazone-methyl**.

Table 1: Chemical Identifiers of **Thiencarbazone-methyl**

Identifier	Value	Reference(s)
IUPAC Name	methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl]sulfamoyl]-5-methylthiophene-3-carboxylate	[5]
CAS Number	317815-83-1	[6]
Molecular Formula	C ₁₂ H ₁₄ N ₄ O ₇ S ₂	[1] [6]
Molecular Weight	390.39 g/mol	[1] [6]
SMILES String	COC(=O)c1csc(C)c1S(=O)(=O)NC(=O)N2N=C(OC)N(C)C2=O	
InChI Key	XSKZXGDFSCCXQX-UHFFFAOYSA-N	

Physicochemical Properties

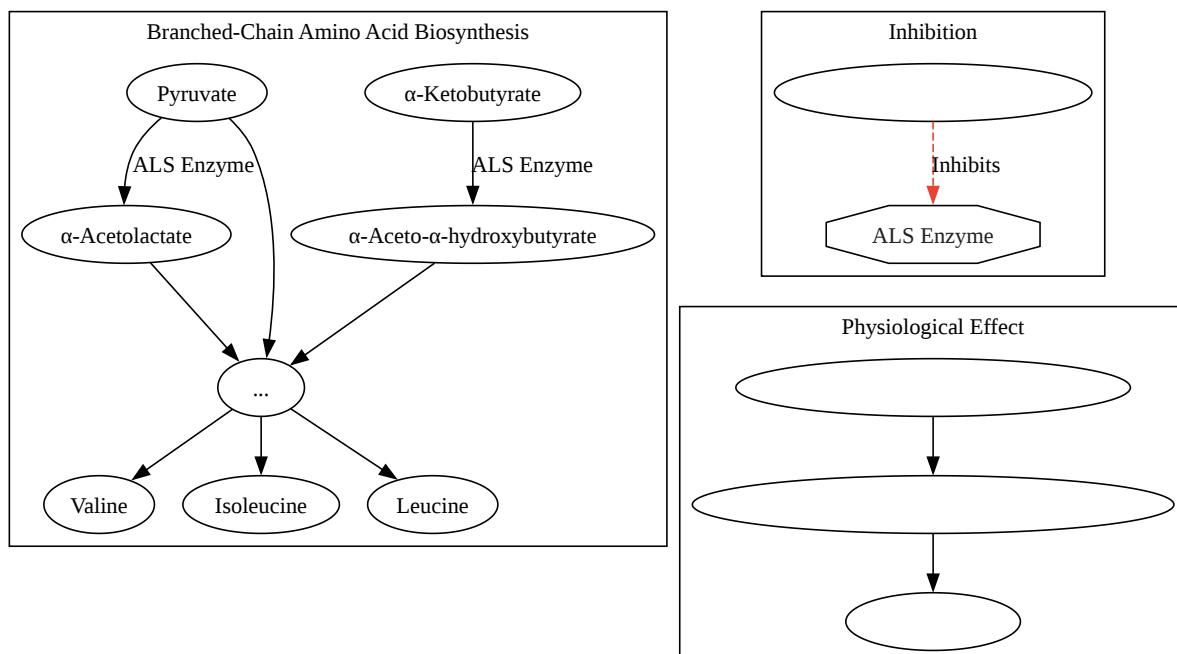

The physicochemical properties of **Thiencarbazone-methyl** are crucial for its environmental fate, bioavailability, and formulation development.

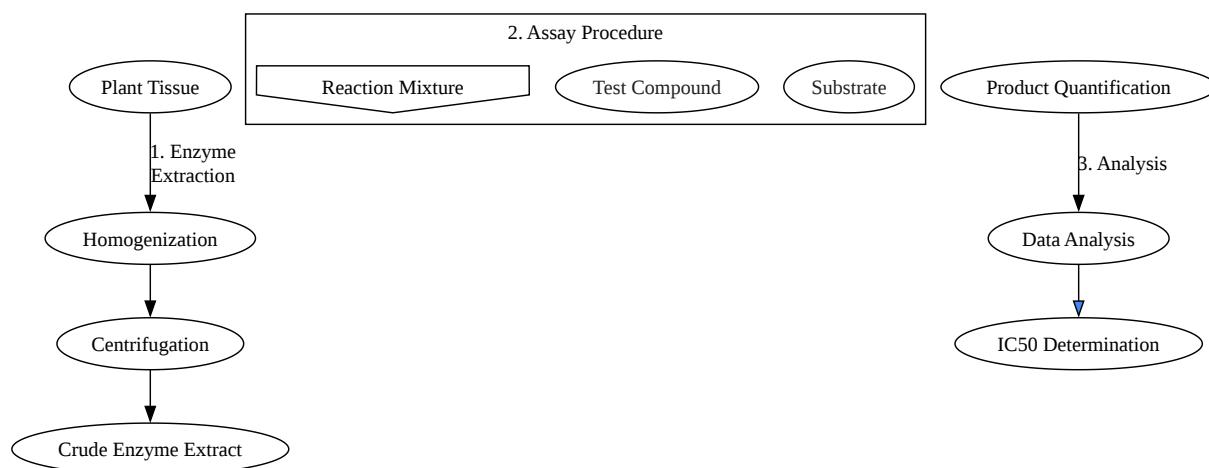
Table 2: Physicochemical Properties of **Thiencarbazone-methyl**

Property	Value	Conditions	Reference(s)
Melting Point	205 - 206 °C	[7][8]	
Boiling Point	Decomposes before boiling	[8]	
Water Solubility	72 mg/L	Unbuffered, 20 °C	[7][9]
	172 mg/L	pH 4, 20 °C	[7][9]
	436 mg/L	pH 7, 20 °C	[7][8][9]
	417 mg/L	pH 9, 20 °C	[7][9]
Solubility in Organic Solvents (g/L at 20 °C)			
Ethanol	0.23	[7][9]	
n-Hexane	0.00015	[7]	
Toluene	0.19	[7]	
Dichloromethane	100-120	[7]	
Acetone	9.54	[7][9]	
Ethyl acetate	2.19	[7][9]	
Dimethyl sulfoxide	29.15	[7][9]	
Vapor Pressure	8.8×10^{-14} Pa	20 °C (extrapolated)	[7]
pKa (Dissociation Constant)	3.0	20 °C	[7][9]
Octanol-Water Partition Coefficient (log K _{ow})			
	-0.13	pH 4, 24 °C	[7]
	-1.98	pH 7, 24 °C	[7][8]
	-2.14	pH 9, 23 °C	[7]

Herbicidal Mode of Action

Thiencarbazone-methyl is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[3][7][8][10]} This enzyme catalyzes the first common step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.^{[8][9]} By blocking ALS, **Thiencarbazone-methyl** depletes the plant of these vital amino acids, leading to a cessation of cell division and growth, ultimately resulting in plant death.^[8] This mode of action is characteristic of sulfonylurea herbicides.^[9]

[Click to download full resolution via product page](#)


Figure 2: Inhibition of the branched-chain amino acid synthesis pathway by **Thiencarbazone-methyl**.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Enzyme Inhibition Assay

This protocol provides a general methodology for determining the inhibitory effect of a compound on ALS enzyme activity.

1. Enzyme Extraction: a. Homogenize fresh, young plant tissue in an ice-cold extraction buffer. b. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C. c. The resulting supernatant contains the crude ALS enzyme extract and should be kept on ice.
2. Assay Procedure: a. Prepare a reaction mixture containing the enzyme extract, reaction buffer, and necessary cofactors. b. Add various concentrations of **Thiencarbazone-methyl** (or other test inhibitors) to the reaction mixture. A control with no inhibitor should be included. c. Initiate the enzymatic reaction by adding the substrate (e.g., pyruvate). d. Incubate the mixture at a specific temperature for a set period. e. Stop the reaction by adding sulfuric acid. f. The product of the ALS reaction, acetolactate, is converted to acetoin by acid decarboxylation. g. Quantify the amount of acetoin produced, typically through a colorimetric reaction with creatine and α -naphthol, measured using a microplate reader.
3. Data Analysis: a. Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the herbicide concentration. c. Determine the IC₅₀ value, which is the concentration of the herbicide that causes 50% inhibition of ALS activity.

[Click to download full resolution via product page](#)

Figure 3: A representative experimental workflow for an in vitro ALS inhibition assay.

Metabolism of Thiencarbazone-methyl

The metabolism of **Thiencarbazone-methyl** in plants and soil is a key factor in its selectivity and environmental persistence. In tolerant plants like corn, **Thiencarbazone-methyl** is rapidly metabolized, whereas in susceptible weed species, it is metabolized much more slowly or not at all.[5]

The primary metabolic pathways involve hydrolysis and subsequent modifications. One major route begins with the hydrolysis of the urea bridge, releasing the thiophene-sulfonamide moiety. This is followed by hydrolysis of the methyl ester to form the corresponding carboxylic acid, which can then cyclize to form thienosaccharine.[8] An alternative pathway involves the hydrolysis of **Thiencarbazone-methyl** to its 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (MMT) derivative.[8]

Identified metabolites of **Thiencarbazone-methyl** include:

- MMT (5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one)[3][8]
- Thieno-saccharine[3][8]
- Sulfonamide-carboxylic acid[3][8]
- BYH 18636-carboxylic acid[3]
- BYH 18636-sulfonamide[3]

The detoxification of sulfonylurea herbicides in plants often involves cytochrome P450 monooxygenases and glutathione S-transferases (GSTs).[2][7][9] While specific enzymes responsible for **Thiencarbazone-methyl** metabolism have not been detailed in the reviewed literature, these enzyme families are likely involved in its degradation in tolerant species.

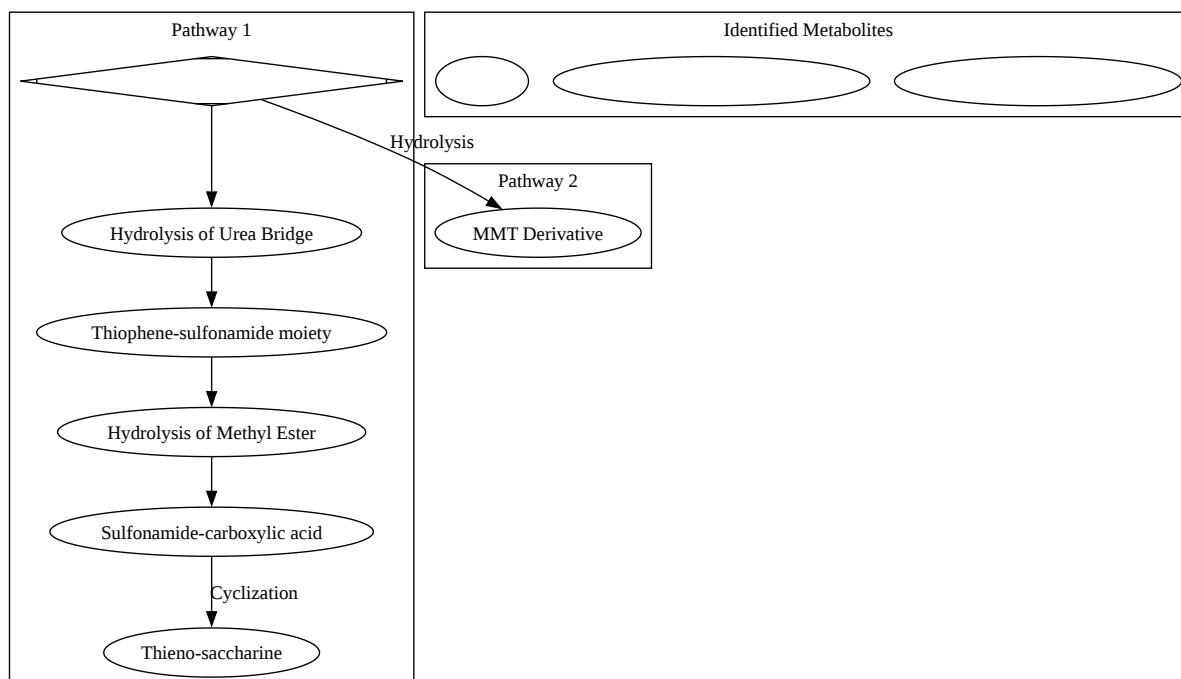

[Click to download full resolution via product page](#)

Figure 4: Known metabolic pathways of **Thiencarbazone-methyl**.

Experimental Methodologies for Metabolism Studies

Detailed experimental protocols for the metabolism of **Thiencarbazone-methyl** were not available in the public domain literature reviewed. However, general methodologies for studying

herbicide metabolism in plants and soil typically involve the following:

- Use of Radiolabeled Compounds: Studies on the absorption, translocation, and metabolism of herbicides frequently utilize radiolabeled molecules, such as **¹⁴C-Thiencarbazone-methyl**. This allows for the tracing and quantification of the parent compound and its metabolites within the plant or soil matrix.
- Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a common technique for separating and quantifying the parent herbicide and its various metabolites.
- Soil Degradation Studies: Laboratory and field studies are conducted to determine the rate and pathway of herbicide degradation in different soil types under various environmental conditions (e.g., temperature, moisture). This often involves incubating soil treated with the herbicide and analyzing for the disappearance of the parent compound and the appearance of metabolites over time.

Conclusion

Thiencarbazone-methyl is a highly effective herbicide with a well-defined mode of action targeting the ALS enzyme. Its physicochemical properties, particularly its pH-dependent water solubility and low vapor pressure, influence its environmental behavior. The selectivity of **Thiencarbazone-methyl** is largely attributed to the differential metabolic rates between crop plants and target weeds. While the primary metabolic pathways have been elucidated, further research into the specific enzymes involved and detailed experimental protocols would provide a more complete understanding of its fate in the environment. This technical guide provides a foundational understanding of the chemical and biological properties of **Thiencarbazone-methyl** for researchers and professionals in the fields of agricultural science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phase II - Glutathione Conjugation | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 2. Cytochrome P450 CYP709C56 metabolizing mesosulfuron-methyl confers herbicide resistance in *Alopecurus aequalis* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiencarbazone-methyl | C₁₂H₁₄N₄O₇S₂ | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Known and potential benefits of applying herbicides with glutathione S-transferase inhibitors and inducers—a review | Weed Science | Cambridge Core [cambridge.org]
- 5. Thiencarbazone-Methyl Efficacy, Absorption, Translocation, and Metabolism in Vining Weed Species | Weed Science | Cambridge Core [cambridge.org]
- 6. ovid.com [ovid.com]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scielo.br [scielo.br]
- To cite this document: BenchChem. [Thiencarbazone-methyl: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109839#chemical-structure-and-properties-of-thiencarbazone-methyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com